molecular formula C7H6F3N B3079425 2-Methyl-3-(trifluoromethyl)pyridine CAS No. 106877-18-3

2-Methyl-3-(trifluoromethyl)pyridine

Cat. No.: B3079425
CAS No.: 106877-18-3
M. Wt: 161.12 g/mol
InChI Key: NUSPNQIVLCBYAP-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3N. It features a pyridine ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is notable for its unique chemical properties, which are influenced by the presence of both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.

Chemical Reactions Analysis

Nitration Reactions

Nitration introduces nitro groups to the pyridine ring, with regioselectivity determined by substituent effects. A study demonstrated the synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine via hydrolysis of dimethyl malonate intermediates under acidic conditions ([CN109232399B] ).

Reaction Conditions and Yields:

HCl ConcentrationTemperature (°C)Reaction Time (h)Yield (%)
6 N1002476.6
2 N802430
2 N1002445
8 N1002458

Key Findings :

  • Optimal yield (76.6%) occurs at 6 N HCl and 100°C .

  • Lower HCl concentrations or temperatures reduce yields due to incomplete hydrolysis.

Hydrogenation (Reduction)

Catalytic hydrogenation reduces nitro groups to amines. In a patent, 6-methyl-5-(trifluoromethyl)pyridin-3-amine was synthesized using Pd/C under hydrogen pressure ([CN109232399B] ).

Reaction Parameters:

ParameterConditions
Catalyst0.3% Pd/C
Hydrogen Pressure4–6 kg/cm²
SolventEthanol
Reaction Time48–56 h
Yield76% (crystallized)

Mechanistic Insight :

  • Alkali additives (e.g., K₂CO₃) neutralize HCl byproducts, preventing catalyst poisoning .

Bromination

Electrophilic bromination at the 5-position produces 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , a key intermediate for cross-coupling reactions.

Protocol ([CN109232399B] ):

  • Nitration : As described in Section 1.

  • Diazotization : Treat the nitro intermediate with NaNO₂/HBr.

  • Bromination : React with CuBr in HBr/H₂O at 60°C.

Yield : ~68% after purification.

Regioselectivity :

  • Bromination favors the 5-position due to deactivation of the 4-position by the trifluoromethyl group.

Nucleophilic Substitution

The methyl group at the 2-position participates in nucleophilic substitutions under basic conditions. For example:

Reaction with Methanethiol :

  • Substrate : 6-Trifluoromethylpyridine derivative.

  • Base : K₂CO₃.

  • Product : Thioether derivatives (used in agrochemical synthesis) .

Challenges :

  • Steric hindrance from the trifluoromethyl group slows kinetics.

Cross-Coupling Reactions

The brominated derivative facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Example :

  • Reactants : 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine + arylboronic acid.

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : DME/H₂O, 80°C, 12 h.

  • Yield : 82–89% ([CN109232399B] ).

Scientific Research Applications

Synthesis of 2-Methyl-3-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several methods, including:

  • Nitration and Fluorination : Starting with 2-methylpyridine, nitration followed by fluorination can yield the desired trifluoromethyl derivative.
  • Chlorination and Fluorination : Chlorinated intermediates can be fluorinated to introduce the trifluoromethyl group, enhancing the compound's reactivity for further transformations.

Pharmaceutical Applications

This compound serves as an important intermediate in drug development. Its derivatives are explored for various therapeutic applications:

  • Pain Management : The compound has been identified as a precursor for synthesizing analgesics that target transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation .
  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes, reducing inflammatory mediators like prostaglandins .

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound:

  • Pesticides : Compounds containing the trifluoromethyl group demonstrate potent activity against pests and are incorporated into various crop protection products. For example, fluazifop-butyl, a notable TFMP derivative, is used widely in agriculture .
  • Herbicides : The unique properties of the trifluoromethyl group enhance the herbicidal efficacy of certain formulations, making them more effective against resistant weed species.

Case Study 1: Pain Management Drug Development

A study focused on synthesizing derivatives of this compound aimed to develop new analgesics targeting TRPA1 channels. The research demonstrated that specific modifications to the pyridine ring could significantly enhance binding affinity and efficacy against pain-related conditions .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of TFMP derivatives in crop protection revealed that formulations containing these compounds resulted in higher pest control efficiency compared to traditional chemicals. The studies highlighted the role of fluorine in improving bioavailability and reducing environmental impact .

Comparative Data Table

Application AreaCompound DerivativeKey BenefitsMarket Status
PharmaceuticalsAnalgesicsTargeting TRPA1 for pain reliefUnder clinical trials
AgrochemicalsPesticidesEnhanced efficacy against pestsMarket approved
AgrochemicalsHerbicidesIncreased effectiveness on resistant weedsMarket approved

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)pyridine is largely dependent on its ability to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    3-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the second position.

    2-Methyl-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fifth position.

    2,3,5-Trifluoromethylpyridine: Contains additional fluorine atoms on the pyridine ring.

Uniqueness: 2-Methyl-3-(trifluoromethyl)pyridine is unique due to the combined effects of the methyl and trifluoromethyl groups. The methyl group donates electrons, while the trifluoromethyl group withdraws electrons, creating a unique electronic environment that influences the compound’s reactivity and interactions with biological targets .

Biological Activity

2-Methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields due to its notable biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the compound's biological activity, synthesizing data from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) on the pyridine ring. Its molecular formula is C7H6F3NC_7H_6F_3N, and it exhibits unique physicochemical properties that enhance its biological interactions.

Biological Activity Overview

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

These findings suggest potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Activity
The compound also demonstrates antifungal activity against pathogens such as:

  • Candida albicans
  • Aspergillus niger

Studies have reported effective inhibition of fungal growth, making it a candidate for antifungal drug development .

Antitumor Activity
In vitro studies have revealed that this compound exhibits antitumor effects against various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Prostate cancer

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusGrowth inhibition
AntibacterialEscherichia coliGrowth inhibition
AntibacterialSalmonella typhiGrowth inhibition
AntifungalCandida albicansGrowth inhibition
AntifungalAspergillus nigerGrowth inhibition
AntitumorBreast cancer cell linesInduction of apoptosis
AntitumorLung cancer cell linesCell cycle arrest
AntitumorProstate cancer cell linesInduction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism, leading to growth suppression.
  • Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.

Current Research Trends

Ongoing research focuses on synthesizing derivatives of this compound with enhanced biological activities. Studies are also exploring its potential applications in drug discovery and material science due to its unique chemical properties. The development of new synthetic methods aims to increase yields and reduce costs associated with producing this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(trifluoromethyl)pyridine, and how can its purity be validated?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Halogenation of pyridine derivatives to introduce reactive sites (e.g., chlorination at position 3).
  • Step 2 : Trifluoromethylation using reagents like (trifluoromethyl)copper complexes or trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions .
  • Step 3 : Methylation at position 2 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Purity Validation :

  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) is critical for structural confirmation. For example, δ 2.53 (s, 3H) corresponds to the methyl group, and δ 8.70–8.59 (m, 1H) indicates pyridine ring protons .
  • Mass Spectrometry : EIMS m/z 213 (M⁺) confirms molecular weight .
  • Melting Point : Consistency with literature values (e.g., mp 59.0–61.0°C) ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Resolves substituent positions and electronic environments (e.g., trifluoromethyl groups cause distinct splitting patterns) .
  • FT-IR/Raman Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
  • X-ray Crystallography : Provides absolute stereochemical data for complex derivatives .

Table 1: Key Spectral Data for this compound Derivatives

TechniqueObservationsReference
¹H NMR (CDCl₃)δ 2.38 (s, CH₃), δ 8.11 (m, pyridine H)
EIMSm/z 213 (M⁺)
FT-IR1125 cm⁻¹ (C-F stretch)

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Answer: Regioselectivity is controlled by:

  • Substrate Design : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to specific ring positions .
  • Catalytic Systems : Use Pd catalysts for Suzuki-Miyaura coupling at the 4-position, as demonstrated in synthesizing analogs like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine .
  • Protecting Groups : Trimethylsilyl (TMS) groups block reactive sites, enabling sequential functionalization (e.g., ethynylation at position 5) .

Case Study :

  • Suzuki Coupling : Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives with >80% regioselectivity .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. For example, derivatives inhibit PDHK (pyruvate dehydrogenase kinase), altering cellular metabolism .
  • Receptor Modulation : Pyridine rings mimic natural ligands, as seen in analogs targeting prolyl 4-hydroxylase (fibrosis treatment) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

Table 2: Biological Targets of Key Derivatives

DerivativeTarget Enzyme/ReceptorApplicationReference
5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acidProlyl 4-hydroxylaseAnti-fibrotic agents
3-(Trifluoromethyl)-1H-pyrazol-1-yl pyridinePDHKMetabolic disorder drugs

Q. How can computational methods optimize the synthesis of this compound analogs?

Answer:

  • DFT Calculations : Predict reaction pathways and transition states for trifluoromethylation steps (e.g., Gibbs free energy barriers for TMSCF₃ reactions) .
  • Molecular Docking : Screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Example :

  • In Silico Screening : Identified 2-amino-3-chloro-5-(trifluoromethyl)pyridine as a potent kinase inhibitor scaffold .

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSPNQIVLCBYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-3-(trifluoromethyl)pyridine
2-Methyl-3-(trifluoromethyl)pyridine
2-Methyl-3-(trifluoromethyl)pyridine
2-Methyl-3-(trifluoromethyl)pyridine
2-Methyl-3-(trifluoromethyl)pyridine
2-Methyl-3-(trifluoromethyl)pyridine

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